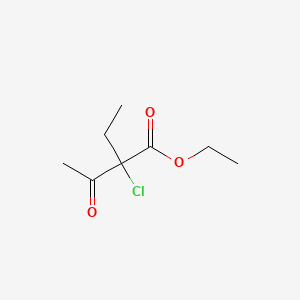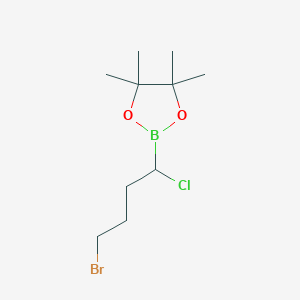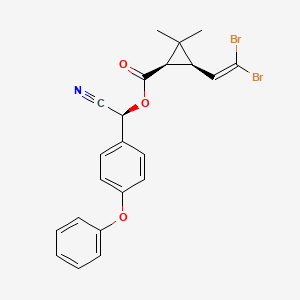![molecular formula C6H8NO3S+ B14288940 1-[(Methanesulfonyl)oxy]pyridin-1-ium CAS No. 137838-33-6](/img/no-structure.png)
1-[(Methanesulfonyl)oxy]pyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Methanesulfonyl)oxy]pyridin-1-ium is a chemical compound that consists of a pyridinium cation and a methanesulfonate anion. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
1-[(Methanesulfonyl)oxy]pyridin-1-ium can be synthesized through the reaction of pyridine N-oxide with methanesulfonic anhydride. The reaction typically involves dissolving pyridine N-oxide in a solvent such as dichloromethane and adding methanesulfonic anhydride dropwise under stirring conditions . The reaction mixture is then allowed to stir for a specific period, followed by purification to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
1-[(Methanesulfonyl)oxy]pyridin-1-ium undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyridinium moiety can undergo redox reactions, altering its oxidation state.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a pyridinium derivative with an amine substituent.
科学的研究の応用
1-[(Methanesulfonyl)oxy]pyridin-1-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other derivatives.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(Methanesulfonyl)oxy]pyridin-1-ium involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl group is a good leaving group, facilitating nucleophilic substitution reactions. The pyridinium cation can also participate in redox reactions, influencing various molecular pathways.
類似化合物との比較
Similar Compounds
- 1-{[(Trifluoromethyl)sulfonyl]oxy}pyridin-1-ium trifluoromethanesulfonate
- 1-{[(Tosyl)oxy]pyridin-1-ium tosylate
Uniqueness
1-[(Methanesulfonyl)oxy]pyridin-1-ium is unique due to its specific combination of a pyridinium cation and a methanesulfonate anion. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications.
特性
| 137838-33-6 | |
分子式 |
C6H8NO3S+ |
分子量 |
174.20 g/mol |
IUPAC名 |
pyridin-1-ium-1-yl methanesulfonate |
InChI |
InChI=1S/C6H8NO3S/c1-11(8,9)10-7-5-3-2-4-6-7/h2-6H,1H3/q+1 |
InChIキー |
PTQSJRNGWJFVPC-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)O[N+]1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
